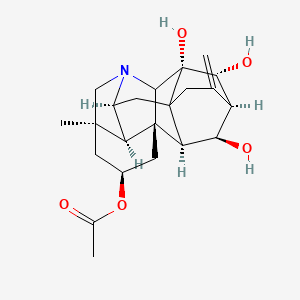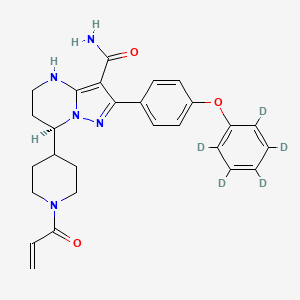
(R)-Zanubrutinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product.
Industrial Production Methods
Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Scalability: Adapting the synthesis for large-scale production.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Zanubrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
®-Zanubrutinib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on B-cell signaling pathways.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of new pharmaceuticals and drug formulations.
Mechanism of Action
®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:
Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.
Inducing Apoptosis: Promoting programmed cell death in cancerous cells.
Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.
Acalabrutinib: A selective inhibitor with a similar mechanism of action.
Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.
Uniqueness
®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.
Properties
Molecular Formula |
C27H29N5O3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |
InChI Key |
RNOAOAWBMHREKO-FLILWQMJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



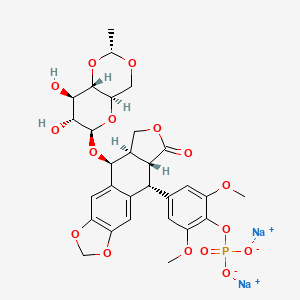
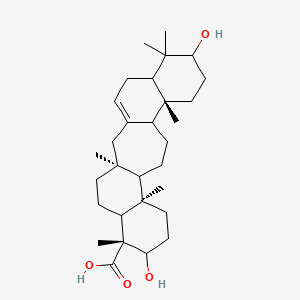
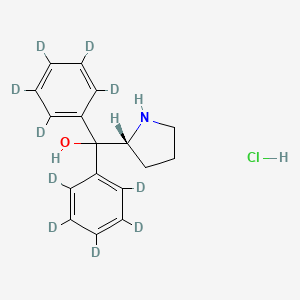
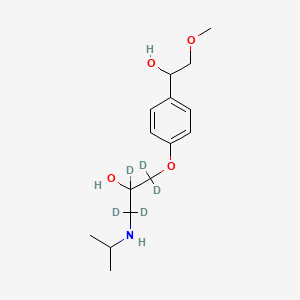
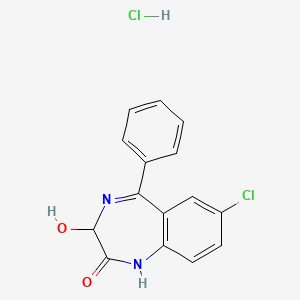
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)






